Cas no 25226-98-6 (Benzene,[(1E)-3,3-diethoxy-1-propen-1-yl]-)
25226-98-6 structure
Product Name:Benzene,[(1E)-3,3-diethoxy-1-propen-1-yl]-
CAS-nummer:25226-98-6
MF:C13H18O2
MW:206.280824184418
CID:259097
PubChem ID:5356250
Update Time:2025-04-19
Benzene,[(1E)-3,3-diethoxy-1-propen-1-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,[(1E)-3,3-diethoxy-1-propen-1-yl]-
- (E)-(3,3-Diethoxy-1-propenyl)benzene
- [(1E)-3,3-diethoxyprop-1-en-1-yl]benzene
- Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)-
- Benzene, ((1E)-3,3-diethoxy-1-propenyl)-
- Benzene, (3,3-diethoxy-1-propenyl)-, (E)-
- Benzene, (3,3-diethoxy-1-propenyl)-
- VYKDEWVAUWARRX-ZHACJKMWSA-N
- UNII-6Q5N5N1PGM
- NSC 53852
- Benzene,3-diethoxy-1-propenyl)-
- DS-5425
- 6Q5N5N1PGM
- (E)-(3,3-diethoxyprop-1-en-1-yl)benzene
- (3,3-diethoxyprop-1-en-1-yl)benzene
- DTXSID20885290
- (E)-(3,3-diethoxyprop-1-enyl)benzene
- NS00083679
- (3,3-DIETHOXY-1-PROPEN-1-YL)BENZENE
- O10067
- DTXSID2064575
- CS-0188417
- Cinnamaldehyde diethyl acetal
- Benzene, [(1E)-3,3-diethoxy-1-propenyl]-
- BENZENE, (3,3-DIETHOXYPROPENYL)-
- MFCD00672803
- (3,3-Diethoxy-1-propenyl)benzene
- A837205
- AKOS015891435
- 1,1-diethoxy-3-phenylprop-2-ene
- EC 230-467-8
- NSC-53852
- Cinnamaldehyde, diethyl acetal
- AKOS025310672
- J-501807
- NSC53852
- 7148-78-9
- AI3-06442
- EINECS 246-738-9
- EINECS 230-467-8
- 25226-98-6
- Benzene, (3,3-diethoxy-1-propen-1-yl)-
- Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]-
- Q63395519
- SCHEMBL8740782
- [(E)-3,3-diethoxyprop-1-enyl]benzene
- Cinnamic aldehyde, diethyl acetal
-
- MDL: MFCD00672803
- Inchi: 1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+
- InChI-sleutel: VYKDEWVAUWARRX-ZHACJKMWSA-N
- LACHT: O(CC)C(/C=C/C1C=CC=CC=1)OCC
Berekende eigenschappen
- Exacte massa: 206.13074
- Monoisotopische massa: 206.13068
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 6
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 18.5
- XLogP3: 2.9
Experimentele eigenschappen
- Dichtheid: 0.984
- Kookpunt: 297.6°Cat760mmHg
- Vlampunt: 110.1°C
- Brekindex: 1.524
- PSA: 18.46
Benzene,[(1E)-3,3-diethoxy-1-propen-1-yl]- Gerelateerde literatuur
-
S. Trippett Q. Rev. Chem. Soc. 1963 17 406
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